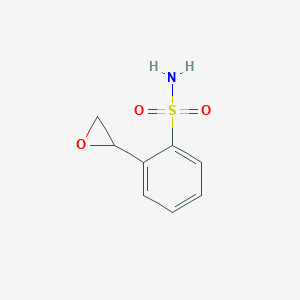

2-(Oxiran-2-yl)benzene-1-sulfonamide

Description

2-(Oxiran-2-yl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂) at the 1-position of the benzene ring and an oxirane (epoxide) substituent at the 2-position.

Properties

CAS No. |

108359-12-2 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-(oxiran-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)8-4-2-1-3-6(8)7-5-12-7/h1-4,7H,5H2,(H2,9,10,11) |

InChI Key |

XTZDUXOYXGFPAM-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CC=CC=C2S(=O)(=O)N |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2S(=O)(=O)N |

Synonyms |

Benzenesulfonamide, 2-oxiranyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties

2-(Oxiran-2-yl)benzene-1-sulfonamide has been identified as a potential lead compound for the development of new antibiotics. Its sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Research indicates that modifications to this compound can enhance its antibacterial efficacy against resistant strains of bacteria .

Anticancer Potential

Recent studies have suggested that derivatives of this compound may possess anticancer properties. The oxirane moiety is believed to contribute to the cytotoxic effects observed in certain cancer cell lines, making it a candidate for further investigation in cancer drug development.

Polymer Science Applications

Functionalized Polymers

The synthesis of sulfonamide-functionalized poly(styrene oxide) using this compound has been reported. This polymer exhibits enhanced ionic conductivity, making it suitable for applications in lithium-ion batteries. The functionalization allows for the incorporation of lithium cations into the polymer matrix, which is critical for improving battery performance .

Polymerization Techniques

The compound serves as a monomer in ring-opening polymerization (ROP) processes, leading to the formation of polyethers with sulfonamide functionalities. These polymers can be tailored for specific applications, such as in drug delivery systems or as scaffolds in tissue engineering .

Agricultural Applications

Herbicidal Activity

Research has demonstrated that sulfonamide derivatives containing oxirane groups exhibit herbicidal activity. Modifications to the chemical structure can enhance stability and effectiveness against various weed species. This application is particularly relevant in developing environmentally friendly herbicides that target specific plant pathways without harming non-target species .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A study highlighted the synthesis of various this compound derivatives and their evaluation against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics, suggesting that structural modifications could lead to more potent antibacterial agents.

Case Study 2: Polymer Development

Research focused on the preparation of a sulfonamide-functionalized poly(styrene oxide). The study reported that the resulting polymer exhibited a molecular weight range suitable for practical applications and demonstrated improved ionic conductivity, making it a promising candidate for use in energy storage devices.

Chemical Reactions Analysis

Reactivity of the Epoxide Group

The epoxide group in 2-(Oxiran-2-yl)benzene-1-sulfonamide is a site of significant chemical reactivity.

Ring-Opening Reactions

The epoxide ring can undergo ring-opening reactions with various nucleophiles, acids, and bases. These reactions are vital in synthesizing organic compounds with specific properties in both medicinal and synthetic organic chemistry.

Epoxidation

Efforts to convert a double bond in the structure to an epoxide via oxygen transfer reactions using reagents like meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (), sodium hypochlorite (NaOCl), or dimethyldioxirane (DMDO) have shown minimal conversion .

Role of the Sulfonamide Moiety

The sulfonamide component in this compound contributes to its biological activities and influences its chemical behavior. Sulfonamides are known for antibacterial properties, acting as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Herbicidal Activity

Some sulfonamide compounds with an oxirane moiety exhibit herbicidal activity . For instance, novel herbicidally active sulfonamide compounds having a 2-aryl substituted oxiranylmethyl structure are racemates due to a chiral carbon in the oxirane moiety . The (S)-isomers were the active forms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Reactivity and Physicochemical Properties

The reactivity and properties of benzenesulfonamides are highly influenced by substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 2-(Oxiran-2-yl)benzene-1-sulfonamide and Analogs

Structural and Functional Differences

Epoxide vs. Alkyl Groups: The oxirane group in this compound confers higher electrophilicity compared to methyl or methoxymethyl substituents, enabling reactions with nucleophiles (e.g., amines, thiols). This contrasts with 2-methylbenzene-1-sulfonamide, which is more chemically inert . Example: Epoxide-containing compounds are often used as covalent inhibitors in drug design, whereas methyl derivatives serve as non-reactive scaffolds.

Ether vs. Halogen Substituents: The methoxymethyl group in 2-(methoxymethyl)benzene-1-sulfonamide improves water solubility compared to the hydrophobic methyl group .

Tetrahydrofuran-Derivative :

- The 4-[(oxolan-2-yl)methoxy] group in the analog from adds steric bulk and hydrogen-bonding capacity, which may improve metabolic stability and target selectivity in drug candidates .

Preparation Methods

Condensation and Subsequent Epoxidation

A widely documented method involves the condensation of benzene sulfonamide derivatives with halogenated allyl precursors, followed by epoxidation. For instance, 4-methyl-N-(2-phenylallyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonamide with 2-phenyl-3-chloroprop-1-ene in the presence of sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst. The resultant allyl intermediate undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid to yield the oxirane derivative.

Key steps include:

-

Alkylation : The sulfonamide nitrogen attacks the α-halogenomethylstyrene under basic conditions.

-

Epoxidation : Peracid-mediated oxidation of the allyl double bond forms the epoxide.

This method achieved a 92% yield for analogous compounds, with purification via silica gel chromatography using hexane-ethyl acetate gradients.

Direct Alkylation with Epichlorohydrin Derivatives

An alternative route employs epichlorohydrin (2-chloromethyloxirane) as the epoxide source. In a protocol adapted from industrial processes, benzene sulfonamide reacts with (S)-2-chloromethyloxirane under strongly basic conditions (50% NaOH) at 3–4°C. The reaction proceeds via nucleophilic substitution, where the sulfonamide’s deprotonated nitrogen attacks the chloromethyl group of the epichlorohydrin.

Optimization Notes :

-

Temperature Control : Maintaining temperatures below 8°C prevents epoxide ring opening.

-

Workup : Dichloromethane extraction followed by phosphoric acid and brine washes removes unreacted starting materials.

This method emphasizes scalability, with yields exceeding 80% after rotary evaporation and solvent exchange with toluene.

Mechanistic and Stability Considerations

Reaction Dynamics

The alkylation-epoxidation sequence is highly sensitive to steric and electronic factors. Bulky substituents on the benzene ring (e.g., 4-cyano or 3-methyl groups) necessitate prolonged reaction times or elevated temperatures. For example, 4-cyano-N-methylbenzenesulfonamide required refluxing with 2-(chloromethyl)-2-(3-chlorophenyl)oxirane for 3 hours to achieve complete conversion.

Thermal Stability

Oxirane derivatives of sulfonamides exhibit moderate thermal stability. Accelerated degradation studies revealed decomposition above 120°C, necessitating low-temperature storage.

Comparative Analysis of Methods

Key Observations :

-

The condensation-epoxidation route offers higher yields but requires chromatographic purification.

-

Direct alkylation prioritizes operational simplicity and scalability, albeit with slightly lower yields.

Stereochemical Control

The use of enantiomerically pure epichlorohydrin, such as (S)-2-chloromethyloxirane, enables the synthesis of chiral epoxide derivatives. Nuclear magnetic resonance (NMR) analysis of intermediates confirmed retention of configuration, with distinct coupling constants (e.g., for -CH- protons).

Industrial-Scale Adaptations

Large-scale syntheses (e.g., 12 L batches) employ continuous stirring and phased reagent addition to manage exothermic reactions. Post-reaction workups involve:

-

Liquid-Liquid Extraction : Dichloromethane or toluene to isolate the product.

-

Acid-Base Washes : 1 M HPO neutralizes residual base.

Analytical Characterization

1H NMR (300 MHz, CDCl) of analogous compounds shows:

-

Epoxide Protons : δ 3.14–3.68 ppm (multiplet, -CH-O).

IR Spectroscopy : Strong absorption at 1150 cm (S=O stretch) and 850 cm (epoxide ring).

Challenges and Mitigation Strategies

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Oxiran-2-yl)benzene-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic epoxidation of a vinyl sulfonamide precursor. Key reagents include potassium permanganate (KMnO₄) for oxidation or dimethyldioxirane (DMDO) for epoxide formation under mild conditions. Substitution reactions using triethylamine as a base facilitate sulfonamide bond formation. Purification typically involves column chromatography with silica gel and characterization via NMR and HRMS .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Spectroscopic techniques are critical:

- ¹H/¹³C NMR : Peaks for epoxide protons (δ ~3.1–3.4 ppm) and sulfonamide groups (δ ~7.5–8.0 ppm for aromatic protons).

- HRMS : Exact mass calculation (e.g., C₉H₁₁NO₃S requires [M+H]⁺ at 214.0538).

- IR : Stretching vibrations for sulfonamide (S=O at ~1350–1160 cm⁻¹) and epoxide (C-O-C at ~1250 cm⁻¹).

Comparative analysis with literature data ensures accuracy .

Q. What solvents and conditions are optimal for purification?

- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) are preferred due to the compound’s moderate polarity. Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients enhances purity. Monitoring via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) ensures consistent results .

Advanced Research Questions

Q. How can reaction conditions be optimized to stabilize the epoxide ring during synthesis?

- Methodological Answer : Epoxide stability is sensitive to acidic/basic conditions. Use buffered systems (pH 7–8) and low temperatures (0–5°C). Catalytic DMDO in acetone minimizes side reactions like ring-opening. Kinetic studies via in-situ FTIR or NMR monitor epoxidation progress and side-product formation .

Q. What strategies resolve contradictions in reported synthetic yields?

- Methodological Answer : Variability often stems from impurities in starting materials or inconsistent workup protocols. Implement QC checks (HPLC purity >95% for precursors) and standardized quenching procedures (e.g., aqueous NaHSO₃ for excess oxidants). Collaborative round-robin experiments across labs can identify critical variables .

Q. How are stereochemical outcomes analyzed in epoxide-containing sulfonamides?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. X-ray crystallography confirms absolute configuration. Computational modeling (DFT) predicts stereoselectivity trends, while NOESY NMR detects spatial proximity of epoxide and sulfonamide groups .

Q. What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for epoxide ring-opening. Fukui indices identify electrophilic sites. Molecular dynamics simulations model solvent effects (e.g., water vs. DMSO) on reaction pathways. Validate predictions with kinetic experiments .

Key Research Findings

- Epoxide Reactivity : The compound’s epoxide undergoes regioselective ring-opening with amines, forming β-amino alcohols, which are valuable intermediates in drug discovery .

- Biological Relevance : Structural analogs (e.g., zelenirstat) show N-myristoyltransferase inhibition, suggesting potential anticancer applications. Design derivatives by substituting the benzene ring with electron-withdrawing groups to enhance bioactivity .

- Polymer Applications : The sulfonamide-epoxide motif acts as a crosslinker in epoxy resins, improving thermal stability (Tg ~150°C) and mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.